Computed Lipophilicity (XLogP3) of N,N-Dipropylpiperazine-1-sulfonamide vs. N,N-Diethyl and N,N-Dimethyl Analogs
The N,N-dipropyl derivative exhibits a computed XLogP3 value of 0.6, which is 1.1 log units higher than the N,N-diethyl analog (XLogP3 = -0.5) and 1.8 log units higher than the N,N-dimethyl analog (XLogP3 = -1.2) [1]. This places the dipropyl compound in a more lipophilic region favorable for membrane permeation, while the shorter-chain analogs are markedly more hydrophilic. All values were computed using the same algorithm (XLogP3 3.0), ensuring internal consistency of the comparison [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | N,N-diethylpiperazine-1-sulfonamide: -0.5; N,N-dimethylpiperazine-1-sulfonamide: -1.2 |
| Quantified Difference | +1.1 log units vs. diethyl; +1.8 log units vs. dimethyl |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Lipophilicity is a key determinant of ADME properties; the 1.1–1.8 log unit increase in XLogP3 for the dipropyl analog suggests significantly higher membrane permeability potential compared to its shorter-chain counterparts, guiding selection for projects targeting intracellular or CNS targets.
- [1] PubChem Compound Summary for CID 28775662 (XLogP3=0.6), CID 9167360 (XLogP3=-0.5), CID 1094966 (XLogP3=-1.2). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed May 1, 2026). View Source
